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Compound of Interest

Compound Name: 2-(4-Ethoxyphenyl)ethanol

Cat. No.: B1360133

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, weight,
and other key physicochemical properties of 2-(4-Ethoxyphenyl)ethanol. The information is

presented to support research and development activities in the pharmaceutical and chemical
sciences.

Core Molecular Data

The fundamental physicochemical properties of 2-(4-Ethoxyphenyl)ethanol are summarized
in the table below. This data is essential for experimental design, analytical method
development, and computational modeling.
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Property Value Reference
IUPAC Name 2-(4-ethoxyphenyl)ethanol [1]
Molecular Formula C10H1402 [1][2]
Molecular Weight 166.22 g/mol [11[2]

Canonical SMILES

CCOC1=CC=C(C=C1)CCO

[1]

CNMVSNTVPZWQMI-
InChl Key [1]
UHFFFAOYSA-N
CAS Number 22545-15-9 [1][3]
Melting Point 42-44 °C [3]
Boiling Point 138-141 °C (at 8 mmHQg) [3]
Exact Mass 166.099379685 Da [1]
Topological Polar Surface Area  29.5 A2 [1]
Hydrogen Bond Donor Count 1 [1]
Hydrogen Bond Acceptor
ydrog p 5 [1]
Count
Rotatable Bond Count 4 [1]

Molecular Structure and Visualization

The molecular structure of 2-(4-Ethoxyphenyl)ethanol comprises a central benzene ring
substituted with an ethoxy group and an ethanol group at the para position.
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Molecular Structure of 2-(4-Ethoxyphenyl)ethanol

Click to download full resolution via product page

Caption: 2D representation of the 2-(4-Ethoxyphenyl)ethanol molecule.
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Experimental Protocols

Determination of Molecular Weight via Mass
Spectrometry

Objective: To experimentally verify the molecular weight of 2-(4-Ethoxyphenyl)ethanol.

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method for this
determination.

o Sample Preparation: Prepare a 1 mg/mL solution of 2-(4-Ethoxyphenyl)ethanol in a volatile
solvent such as dichloromethane or ethyl acetate.

 Instrumentation: Utilize a GC-MS system equipped with a standard non-polar capillary
column (e.g., DB-5ms).

e GC Conditions:
o Injector Temperature: 250 °C
o Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.
o Carrier Gas: Helium at a constant flow rate of 1 mL/min.
e MS Conditions:
o lonization Mode: Electron lonization (El) at 70 eV.
o Mass Range: Scan from m/z 40 to 400.

o Data Analysis: The resulting mass spectrum should display a molecular ion peak (M*) at m/z
166, confirming the molecular weight.[1]
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Prepare Sample Solution

:

Inject into GC-MS

:

Separation by Gas Chromatography

:

Ionization and Mass Analysis

:

Identify Molecular Ion Peak (m/z 166)
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Caption: Experimental workflow for molecular weight determination.

Structural Confirmation by Nuclear Magnetic Resonance
(NMR) Spectroscopy

Obijective: To confirm the chemical structure and atom connectivity of 2-(4-
Ethoxyphenyl)ethanol.

Methodology: *H and *3C NMR spectroscopy are powerful tools for structural elucidation.

o Sample Preparation: Dissolve approximately 10 mg of the compound in 0.7 mL of deuterated
chloroform (CDCls).

¢ IH NMR Analysis (400 MHz):

o Expected Chemical Shifts (d):
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s ~1.4 ppm (triplet, 3H, -OCH2CH5)

» ~2.8 ppm (triplet, 2H, Ar-CH2CH20H)

= ~3.8 ppm (triplet, 2H, Ar-CH2CH20H)

» ~4.0 ppm (quartet, 2H, -OCH2CHs)

» ~6.8 ppm (doublet, 2H, aromatic protons ortho to ethoxy group)

= ~7.1 ppm (doublet, 2H, aromatic protons meta to ethoxy group)

A broad singlet for the hydroxyl proton (-OH) will also be present.

e 13C NMR Analysis (100 MHz):

o Expected Chemical Shifts (d):
= ~15 ppm (-OCH2CHs)
= ~38 ppm (Ar-CH2CH20H)
» ~63 ppm (Ar-CH2CH20H and -OCH2CH?3)
» ~114 ppm (aromatic CH ortho to ethoxy)
» ~129 ppm (aromatic C-CH2)
» ~130 ppm (aromatic CH meta to ethoxy)
= ~158 ppm (aromatic C-O)

o Data Interpretation: The observed chemical shifts, splitting patterns, and integration values
are compared against predicted values to confirm the structure.

Logical Relationships in Drug Development

In the context of drug discovery, 2-(4-Ethoxyphenyl)ethanol can serve as a starting scaffold.
Structure-Activity Relationship (SAR) studies would be a logical next step to explore its
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therapeutic potential.
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Caption: Logical flow for Structure-Activity Relationship (SAR) studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Guide: Molecular Structure and Properties of
2-(4-Ethoxyphenyl)ethanol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1360133#molecular-structure-and-weight-of-2-4-
ethoxyphenyl-ethanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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